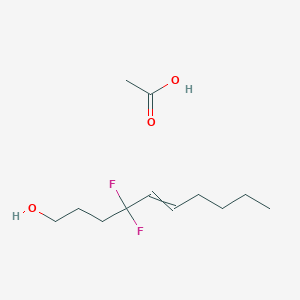
Acetic acid;4,4-difluorodec-5-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid; 4,4-difluorodec-5-en-1-ol is an organic compound with the molecular formula C12H22F2O3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid; 4,4-difluorodec-5-en-1-ol typically involves multiple steps, starting from commercially available precursors. One common method includes the fluorination of a dec-5-en-1-ol derivative, followed by the introduction of the acetic acid group through esterification or other suitable reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity product.
Types of Reactions:
Oxidation: Acetic acid; 4,4-difluorodec-5-en-1-ol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium iodide or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium iodide, potassium carbonate, in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated alcohols, alkanes.
Substitution: Halogenated derivatives, depending on the nucleophile used.
Scientific Research Applications
Acetic acid; 4,4-difluorodec-5-en-1-ol finds applications in various scientific fields due to its unique chemical properties:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in the design of fluorinated compounds with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of acetic acid; 4,4-difluorodec-5-en-1-ol involves its interaction with specific molecular targets, depending on its application. In biological systems, the fluorinated groups can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biochemical pathways. The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
4,4-Difluorodec-5-en-1-ol: Lacks the acetic acid group, making it less versatile in certain applications.
Acetic Acid; 4,4-Difluorodecane: Saturated version, lacking the double bond, which can affect its reactivity and applications.
Acetic Acid; 4-Fluorodec-5-en-1-ol: Contains only one fluorine atom, potentially altering its chemical and biological properties.
Uniqueness: Acetic acid; 4,4-difluorodec-5-en-1-ol stands out due to the presence of both fluorine atoms and the acetic acid group, providing a unique combination of reactivity and functionality. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical properties.
Properties
CAS No. |
137648-88-5 |
|---|---|
Molecular Formula |
C12H22F2O3 |
Molecular Weight |
252.30 g/mol |
IUPAC Name |
acetic acid;4,4-difluorodec-5-en-1-ol |
InChI |
InChI=1S/C10H18F2O.C2H4O2/c1-2-3-4-5-7-10(11,12)8-6-9-13;1-2(3)4/h5,7,13H,2-4,6,8-9H2,1H3;1H3,(H,3,4) |
InChI Key |
IGVIMFVCMFWJFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(CCCO)(F)F.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















